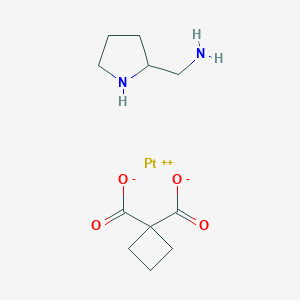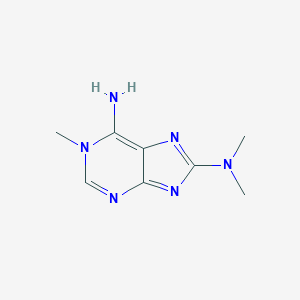
8-Dimethylamino-1-methyladenine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Dimethylamino-1-methyladenine, also known as theophylline, is a naturally occurring alkaloid found in tea leaves, cocoa beans, and coffee beans. It is a xanthine derivative and belongs to the class of methylxanthines. Theophylline is widely used in the medical field as a bronchodilator and as a treatment for asthma, chronic obstructive pulmonary disease (COPD), and other respiratory disorders.
Mechanism Of Action
Theophylline works by inhibiting the enzyme phosphodiesterase, which breaks down cyclic adenosine monophosphate (cAMP). cAMP is an important signaling molecule in the body that regulates many physiological processes, including smooth muscle relaxation. By inhibiting phosphodiesterase, 8-Dimethylamino-1-methyladenine increases the levels of cAMP in the body, leading to smooth muscle relaxation and bronchodilation.
Biochemical And Physiological Effects
Theophylline has a number of biochemical and physiological effects on the body. In addition to its bronchodilator effects, it also has a mild diuretic effect, meaning that it increases urine production. Theophylline also increases heart rate and cardiac output, which can be beneficial in certain medical conditions. However, it can also cause side effects such as palpitations and arrhythmias.
Advantages And Limitations For Lab Experiments
Theophylline has a number of advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify, making it readily available for research purposes. It is also a well-studied compound, with a large body of literature on its medical applications and mechanisms of action. However, 8-Dimethylamino-1-methyladenine can be difficult to work with in certain experimental systems due to its low solubility in aqueous solutions.
Future Directions
There are a number of future directions for research on 8-dimethylamino-1-methyladenine. One area of interest is the development of new and more effective bronchodilators for the treatment of respiratory disorders. Another area of interest is the potential use of 8-Dimethylamino-1-methyladenine in the treatment of other medical conditions, such as heart failure and cerebral ischemia. Additionally, further research is needed to fully understand the mechanisms of action of 8-Dimethylamino-1-methyladenine and its effects on the body.
Synthesis Methods
Theophylline can be synthesized from xanthine through a series of chemical reactions. Xanthine is first treated with methyl iodide to form 3-methylxanthine. This compound is then treated with dimethylamine to form 3,7-dimethylxanthine. Finally, 3,7-dimethylxanthine is treated with hydrogen peroxide and sodium hydroxide to form 8-dimethylamino-1-methyladenine, or 8-Dimethylamino-1-methyladenine.
Scientific Research Applications
Theophylline has been extensively studied for its medical applications. It is a bronchodilator, which means that it relaxes the smooth muscles in the airways, making it easier to breathe. Theophylline has been used to treat asthma, COPD, and other respiratory disorders. It has also been studied for its potential use in the treatment of heart failure, cerebral ischemia, and other conditions.
properties
CAS RN |
148019-91-4 |
|---|---|
Product Name |
8-Dimethylamino-1-methyladenine |
Molecular Formula |
C8H12N6 |
Molecular Weight |
192.22 g/mol |
IUPAC Name |
6-imino-N,N,1-trimethyl-7H-purin-8-amine |
InChI |
InChI=1S/C8H12N6/c1-13(2)8-11-5-6(9)14(3)4-10-7(5)12-8/h4,9H,1-3H3,(H,11,12) |
InChI Key |
VPCUWJQRQHYZJI-UHFFFAOYSA-N |
Isomeric SMILES |
CN1C=NC2=NC(=NC2=C1N)N(C)C |
SMILES |
CN1C=NC2=C(C1=N)NC(=N2)N(C)C |
Canonical SMILES |
CN1C=NC2=NC(=NC2=C1N)N(C)C |
synonyms |
8-dimethylamino-1-methyladenine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



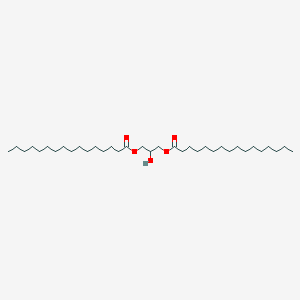
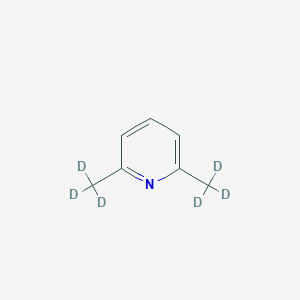

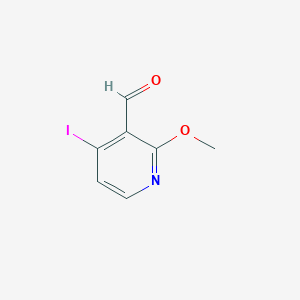
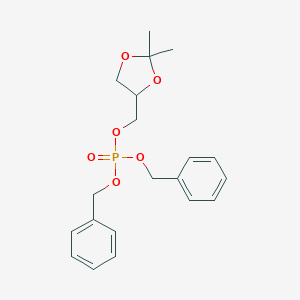
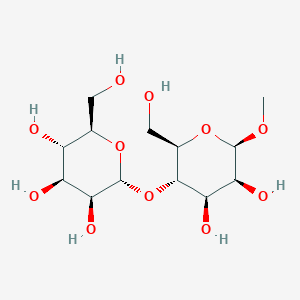
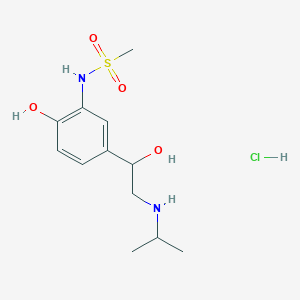
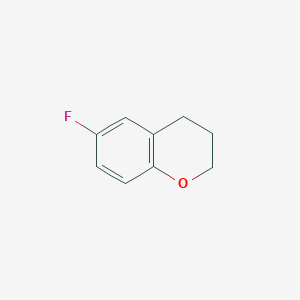
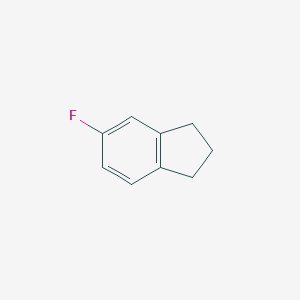
![2-(3-hydroxy-4-methoxyphenyl)-N-[2-(4-hydroxy-3-methoxyphenyl)ethyl]acetamide](/img/structure/B116940.png)
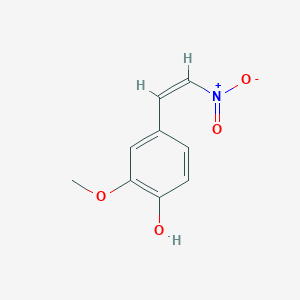
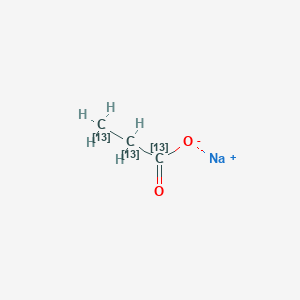
![[3-Ethoxy-5-(methoxymethoxy)phenyl]methanol](/img/structure/B116950.png)
